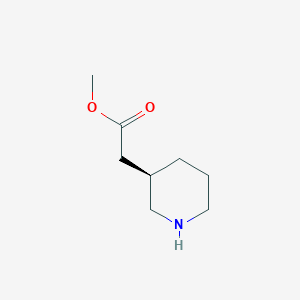
(3R)-Methyl ester3-piperidineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-Methyl ester3-piperidineacetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Methyl ester3-piperidineacetic acid typically involves the condensation of pyridine-2-formic acid with alcohol, followed by reaction with halogenated hydrocarbons to form quaternary ammonium salts. This is then subjected to asymmetric hydrogenation in an organic solvent under the catalysis of an iridium complex .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions (MCRs) such as the Strecker synthesis, the Hanch synthesis of dihydropyridines and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, and the Passerini reaction .
Análisis De Reacciones Químicas
Types of Reactions
(3R)-Methyl ester3-piperidineacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
(3R)-Methyl ester3-piperidineacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor studies.
Medicine: It has potential therapeutic applications due to its presence in various pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (3R)-Methyl ester3-piperidineacetic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to interact with histamine H3 and sigma-1 receptors, leading to various pharmacological effects . The piperidine ring is essential for these interactions, as it provides the necessary structural framework for binding to these receptors .
Comparación Con Compuestos Similares
Similar Compounds
®-(-)-3-Piperidinecarboxylic acid: This compound is similar in structure but differs in its specific functional groups and stereochemistry.
Piperidine-4-boronic acid pinacol ester: This compound contains a boronic acid group, which imparts different chemical properties.
Uniqueness
(3R)-Methyl ester3-piperidineacetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
methyl 2-[(3R)-piperidin-3-yl]acetate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Clave InChI |
QDBQVCNGVFMIMU-SSDOTTSWSA-N |
SMILES isomérico |
COC(=O)C[C@H]1CCCNC1 |
SMILES canónico |
COC(=O)CC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


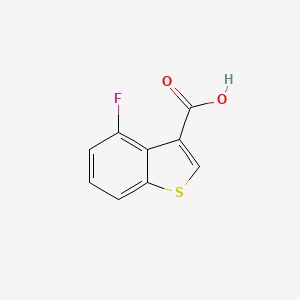
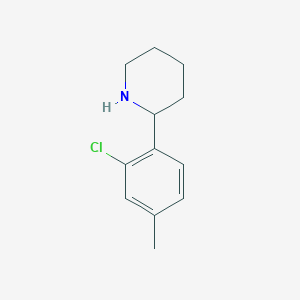

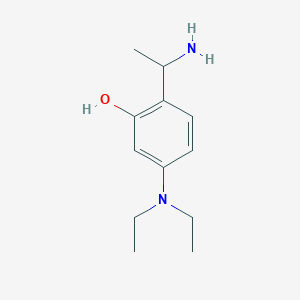
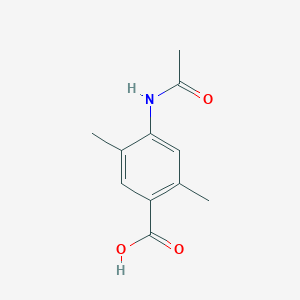

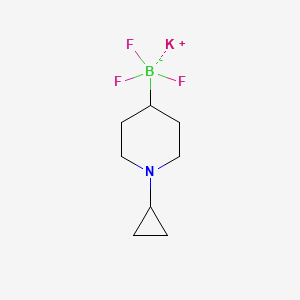
![2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13565953.png)

![3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13565968.png)


![4-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13565988.png)

